(S)-2-Propylpiperidine

Acute toxicity Enantioselective toxicology In vivo LD50

(S)-2-Propylpiperidine, also known as (S)-(+)-coniine or cicutine, is a chiral piperidine alkaloid with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. It is the (S)-enantiomer of 2-propylpiperidine and occurs naturally as the predominant enantiomeric form in poison hemlock (Conium maculatum L.), alongside the (R)-(−)-enantiomer and the racemic mixture.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 458-88-8
Cat. No. B1669422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Propylpiperidine
CAS458-88-8
Synonymscicutine
conicine
coniine
coniine hydrobromide, (S)-isomer
coniine hydrochloride, (+-)-isomer
coniine hydrochloride, (S)-isomer
coniine, (+-)-isomer
coniine, (S)-isomer
koniin
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1
InChIInChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1
InChIKeyNDNUANOUGZGEPO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.14 M
SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL;  SLIGHTLY SOL IN CHLOROFORM;  ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER;  THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Propylpiperidine (CAS 458-88-8): Chemical Identity, Source, and Baseline Procurement Profile


(S)-2-Propylpiperidine, also known as (S)-(+)-coniine or cicutine, is a chiral piperidine alkaloid with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol [1]. It is the (S)-enantiomer of 2-propylpiperidine and occurs naturally as the predominant enantiomeric form in poison hemlock (Conium maculatum L.), alongside the (R)-(−)-enantiomer and the racemic mixture [2]. The compound is a nicotinic acetylcholine receptor (nAChR) agonist and a well-established neurotoxin, with a lethal dose below 200 mg in humans; death results from respiratory paralysis [3]. Commercially, (S)-2-propylpiperidine is available as the free base (CAS 458-88-8) and as the hydrochloride salt (CAS 555-92-0), typically at ≥98% purity (GC), for research use as a chiral reference standard, a pharmacological probe, or a synthetic intermediate [4].

Why (S)-2-Propylpiperidine Cannot Be Interchanged with Racemic or (R)-Enantiomeric Forms: The Stereochemical Basis for Selection


Although coniine is commercially available as the racemate (±)-coniine (CAS 3238-60-6), the (R)-(−)-enantiomer (CAS 5985-99-9), and the (S)-(+)-enantiomer (CAS 458-88-8), these forms are not pharmacologically interchangeable. The stereochemistry at the C2 position of the piperidine ring dictates both in vitro nAChR agonist potency and in vivo acute toxicity. The (R)-(−)-enantiomer is approximately two-fold more toxic than the (S)-(+)-enantiomer in mouse bioassays, while the racemate exhibits intermediate toxicity [1]. Furthermore, the (S)-(+)-enantiomer is the less potent agonist at human fetal muscle-type nAChRs, with a consistent rank order of (−)-coniine > (±)-coniine > (+)-coniine across multiple independent studies [1][2]. This stereoselectivity also manifests in functional teratogenicity models: (−)-coniine is more effective at inhibiting fetal movement in pregnant goats than (+)-coniine, while nicotine—a structurally distinct pyridine alkaloid—fails to inhibit fetal movement entirely [3]. Consequently, selection of the (S)-enantiomer as a less-potent reference standard, a stereochemical synthetic intermediate, or a pharmacological comparator is a deliberate scientific choice that cannot be satisfied by procurement of the racemate or the (R)-enantiomer.

Quantitative Differentiation Evidence for (S)-2-Propylpiperidine: Head-to-Head Data Against Comparators


In Vivo Acute Toxicity: (S)-(+)-Coniine LD50 Is 1.73-Fold Higher (Less Toxic) Than (R)-(−)-Coniine in Mice

In a direct head-to-head mouse bioassay, the (S)-(+)-coniine enantiomer (the target compound) exhibited an intraperitoneal LD50 of 12.1 mg/kg, compared to 7.0 mg/kg for (R)-(−)-coniine and 7.7 mg/kg for (±)-coniine. This represents a 1.73-fold lower acute toxicity for the (S)-enantiomer relative to the (R)-enantiomer, and a 1.57-fold lower toxicity relative to the racemate [1]. The study also confirmed that the in vitro potency rank order on TE-671 cells expressing human fetal muscle-type nAChRs was (−)-coniine > (±)-coniine > (+)-coniine, establishing a direct correlation between stereochemistry, receptor activation, and whole-animal lethality [1].

Acute toxicity Enantioselective toxicology In vivo LD50

nAChR Agonist Potency: (S)-(+)-Coniine Is the Least Potent Enantiomer at Human Fetal Muscle-Type nAChRs in TE-671 Cells

In TE-671 cells expressing human fetal muscle-type nicotinic acetylcholine receptors, the relative agonist potencies of coniine enantiomers followed the rank order (−)-coniine > (±)-coniine > (+)-coniine [1]. A broader comparative study by Green et al. (2010) established a comprehensive potency ranking across ten alkaloid forms in TE-671 cells: anabaseine > (+)-anabasine > (−)-anabasine > (±)-anabasine > anagyrine > (−)-coniine > (±)-coniine > (+)-coniine > (±)-ammodendrine > (+)-ammodendrine [2]. The (S)-(+)-coniine is therefore the least potent among the three coniine forms and ranks below several other piperidine alkaloids. In a related study, the same laboratory further demonstrated that when compared across Conium alkaloids on TE-671 cells, the rank order was γ-coniceine > (−)-coniine > (−)-N-methylconiine > (±)-coniine > (±)-N-methylconiine > (+)-coniine > (+)-N-methylconiine [3].

Nicotinic acetylcholine receptor TE-671 cell assay Enantiomer potency ranking

Functional Teratogenicity: (−)-Coniine Inhibits Fetal Movement; (+)-Coniine Is Less Effective; Nicotine Is Ineffective

In a day 40 pregnant goat model with ultrasound-monitored fetal movement, (−)-coniine was more effective at eliciting electrical changes in TE-671 cells and inhibiting fetal movement than (+)-coniine, demonstrating stereoselectivity by the fetal muscle-type nAChR [1]. Critically, the pyridine alkaloid nicotine did not inhibit fetal movement in the same model, establishing agonist specificity: not all nAChR agonists produce this teratogenic endpoint [1]. A companion study further demonstrated that 0.8 mg/kg anabasine abolished fetal movement at 30 and 60 minutes post-dosing, while lobeline and myosmine reduced but did not abolish movement, confirming that piperidine alkaloids differ substantially in their capacity to inhibit fetal movement [2].

Teratogenicity Fetal movement inhibition Pregnant goat model

Enantioselective Synthesis: (S)-(+)-Coniine Achievable with up to 98% ee via Asymmetric Catalysis

The (S)-(+)-coniine enantiomer has been synthesized via multiple enantioselective routes with well-characterized enantiomeric purity. A practical one-pot three-component CuBr/Quinap-catalyzed addition of trimethylsilylacetylene, aldehydes, and dibenzylamine yields enantiomerically enriched propargylamines with up to 98% ee, which serve as key intermediates for (S)-(+)-coniine [1]. Separately, an enzyme- and transition metal-catalyzed strategy achieved >99% enantioselectivity in the initial hydrocyanation step for (−)-coniine synthesis, demonstrating that either enantiomer can be accessed with exceptional stereochemical fidelity [2]. For the (S)-enantiomer specifically, anodic cyanation of (−)-1-[(1S)-1-phenylethyl]piperidine provides an expeditious route to enantiopure (S)-(+)-coniine [3].

Asymmetric synthesis Enantiomeric excess Chiral piperidine

Nicotinic Receptor Binding: Coniine IC50 Values Reveal Tissue- and Species-Selective Binding Differences

Competition binding studies using [¹²⁵I]-α-bungarotoxin displacement reveal that coniine (as the racemate or unspecified enantiomeric composition) exhibits tissue-dependent IC50 values: 314 μM in rat diaphragm (muscle-type nAChR), 70 μM in chick leg muscle, 1100 μM in maternal rat brain, 820 μM in fetal rat brain, and 270 μM in chick brain [1]. While these data are for coniine without enantiomeric specification, they establish that coniine's nicotinic receptor binding affinity varies substantially across tissue types and species, with a 15.7-fold difference between the most sensitive tissue (chick leg muscle, 70 μM) and the least sensitive (maternal rat brain, 1100 μM). The Lee et al. (2008) study further demonstrated that this binding translates to functional stereoselective differences: the (S)-(+)-enantiomer is the least potent agonist [2].

Nicotinic receptor binding IC50 Tissue selectivity

Alkaloid Potency Hierarchy: γ-Coniceine Is More Potent Than Coniine, Which Is More Potent Than N-Methylconiine

A comparative study of the three principal Conium alkaloids established that structural characteristics impart a potency rank order of γ-coniceine > coniine > N-methylconiine, with corresponding LD50 values of 4.4, 7.0–12.1 (enantiomer-dependent), and 16.1–19.2 mg/kg, respectively [1]. Within the coniine enantiomeric pair, the (S)-(+)-form at 12.1 mg/kg is the least toxic coniine form, placing it between the more toxic γ-coniceine (4.4 mg/kg) and the less toxic N-methylconiine enantiomers (16.1–19.2 mg/kg). This hierarchy provides a quantitative framework for selecting the appropriate alkaloid based on desired potency and toxicity thresholds [1][2].

Conium alkaloids Potency hierarchy Structure-activity relationship

Optimal Application Scenarios for (S)-2-Propylpiperidine Based on Quantitative Differentiation Evidence


Stereochemical Reference Standard for Enantioselective Toxicology Studies

The (S)-(+)-coniine enantiomer, with its well-characterized 1.73-fold lower acute toxicity (LD50 12.1 mg/kg) compared to the (R)-(−)-enantiomer (LD50 7.0 mg/kg) , serves as an ideal stereochemical reference standard in enantioselective toxicology research. Its use as the less-potent benchmark enables researchers to quantify stereoselective toxicity ratios and validate that observed biological effects are enantiomer-specific rather than class-wide. The compound's availability at ≥98% purity (GC) from commercial suppliers supports its use as a certified reference material for regulatory toxicology studies involving chiral piperidine alkaloids.

Low-Potency nAChR Agonist for Fetal Muscle-Type Receptor Pharmacology

Given its position as the least potent coniine enantiomer at human fetal muscle-type nAChRs in TE-671 cells—ranking below (−)-coniine, (±)-coniine, anagyrine, and several anabasine forms —(S)-(+)-coniine is optimally suited as a low-potency pharmacological probe for fetal nAChR studies. This is particularly relevant for teratogenicity research where graded receptor activation is required and the complete abolition of fetal movement (as seen with anabasine at 0.8 mg/kg ) is not desired. Its use enables dose-response curve characterization at the lower end of the potency spectrum, complementing studies using the more potent (R)-enantiomer.

Chiral Building Block for Enantioselective Synthesis of Piperidine Natural Products

The established synthetic accessibility of (S)-(+)-coniine with up to 98% ee via Cu-catalyzed asymmetric propargylamine synthesis and via organocatalytic aza-Michael reactions positions this compound as a valuable chiral building block for the synthesis of more complex piperidine alkaloids. Its defined (S)-configuration at C2 of the piperidine ring serves as a stereochemical anchor for asymmetric total synthesis programs targeting piperidine natural products such as sedamine, allosedamine, and solenopsin analogs . The commercial availability of the single enantiomer eliminates the need for chiral resolution steps in downstream synthetic sequences.

Comparative Pharmacological Tool for Nicotinic Receptor Subtype Selectivity Profiling

The differential effects of coniine enantiomers on distinct nicotinic receptor populations—with IC50 values spanning from 70 μM (chick leg muscle) to 1100 μM (maternal rat brain) —combined with the stereoselective potency differences at fetal muscle-type nAChRs , make (S)-(+)-coniine a valuable comparative tool for nicotinic receptor subtype profiling. When used alongside the (R)-enantiomer, racemate, nicotine, and other Conium alkaloids (γ-coniceine, N-methylconiine), researchers can construct comprehensive structure-activity relationship matrices that map stereochemical and structural determinants of nAChR subtype selectivity and functional response.

Quote Request

Request a Quote for (S)-2-Propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.